

Synthesis and Characterization of Deuterated Oseltamivir: A Technical Guide

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Compound of Interest		
Compound Name:	Oseltamivir-d3	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Oseltamivir. Given its critical role as an internal standard in pharmacokinetic and bioequivalence studies, a thorough understanding of its preparation and analytical profile is essential for accurate drug development and clinical monitoring. This document outlines a proposed synthetic pathway based on established Oseltamivir syntheses and details the mass spectrometric characterization of deuterated Oseltamivir and its active metabolite.

Proposed Synthesis of Deuterated Oseltamivir

While specific, detailed experimental protocols for the synthesis of deuterated Oseltamivir are not extensively published, a plausible synthetic route can be conceptualized by adapting well-established total syntheses of Oseltamivir. The most common commercial synthesis of Oseltamivir begins with (-)-shikimic acid.[1][2][3] Therefore, a logical approach to introduce deuterium atoms would be to start with a deuterated version of this precursor or introduce deuterium at a later stage using appropriate reagents.

A proposed pathway could involve the use of deuterated reagents during the reduction or alkylation steps of the synthesis. For instance, deuterium atoms could be introduced via deuterated reducing agents or through exchange reactions under specific catalytic conditions. One common method for producing deuterium-labeled standards involves hydrogen/deuterium exchange on the parent molecule under acidic, basic, or metal-catalyzed conditions using a



deuterated solvent.[4] Another approach is the chemical synthesis using isotope-containing building blocks.[4]

For Oseltamivir, deuteration on the ethyl or pentyl side chains, or on the acetyl group, would be common strategies to produce a stable-labeled internal standard. For example, Oseltamivir-d5 and its metabolite Oseltamivir Carboxylate-d3 are commonly used.[5]



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Caption: Proposed Synthesis of Deuterated Oseltamivir.

Characterization of Deuterated Oseltamivir

The primary method for the characterization and quantification of deuterated Oseltamivir is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Deuterated Oseltamivir is widely used as an internal standard for the accurate quantification of Oseltamivir and its active metabolite, Oseltamivir Carboxylate, in biological matrices such as human plasma.[6][7]

Mass Spectrometry Data

In positive ionization mode, Oseltamivir and its deuterated analogs are protonated to form [M+H]⁺ ions. The following table summarizes the mass-to-charge ratios (m/z) for the precursor and product ions of Oseltamivir, Oseltamivir Carboxylate, and their commonly used deuterated internal standards.



Compound	Precursor Ion (m/z)	Product Ion (m/z)	Reference
Oseltamivir (OST)	313.1	166.2	[6]
Oseltamivir Carboxylate (OSTC)	285.1	138.1	[6]
Deuterated Oseltamivir (IS-1)	318.1	171.2	[6]
Deuterated Oseltamivir Carboxylate (IS-2)	289.2	138.4	[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR spectral data for deuterated Oseltamivir are not readily available in the published literature. However, the spectra would be expected to be very similar to that of non-deuterated Oseltamivir, with the key difference being the absence of signals from the deuterated positions in the ¹H NMR spectrum and potentially altered splitting patterns for adjacent protons. In the ¹³C NMR spectrum, the signals for the carbon atoms bonded to deuterium would appear as multiplets due to C-D coupling and would have a lower intensity.

Experimental Protocols

The following sections detail a typical experimental workflow for the analysis of Oseltamivir using a deuterated internal standard, based on methodologies reported in the literature.[6][7]

Sample Preparation (Solid Phase Extraction)

- To 200 μL of human plasma, add 50 μL of a mixed internal standard solution (containing deuterated Oseltamivir and deuterated Oseltamivir Carboxylate).
- Vortex the sample for 15 seconds.
- Add 500 μL of 1.0% formic acid in water and vortex for another 15 seconds.
- Centrifuge the samples at 3204 x g for 2 minutes at 10 °C.

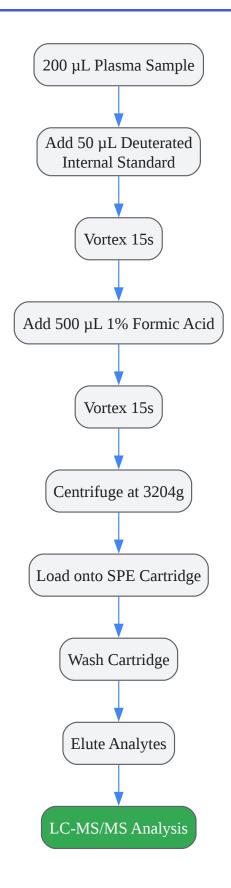






- Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Orochem DVB-LP, 1 cc, 30 mg).
- Wash the cartridge twice with 1% formic acid in water.
- Elute the analytes with an appropriate solvent.





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Caption: Sample Preparation Workflow for LC-MS/MS Analysis.



LC-MS/MS Analysis

The following is an example of LC-MS/MS conditions that can be used for the analysis of Oseltamivir and its deuterated internal standard.

Liquid Chromatography:

Parameter	Value
Column	Symmetry C18 (100 mm × 4.6 mm, 5 μm)[6]
Mobile Phase	10 mM ammonium formate and acetonitrile (30:70, v/v)[6]
Flow Rate	Not specified, but typically around 0.5-1.0 mL/min
Run Time	2.0 min[6]

Mass Spectrometry:

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)[6]
Detection Mode	Multiple Reaction Monitoring (MRM)[6]
Collision Energy	25 eV[8]

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of deuterated Oseltamivir. While a detailed, publicly available synthesis protocol remains elusive, a logical synthetic pathway can be inferred from existing literature on Oseltamivir synthesis. The characterization of deuterated Oseltamivir is well-documented, particularly its application as an internal standard in LC-MS/MS methods for pharmacokinetic studies. The data and protocols presented herein offer a valuable resource for researchers and professionals involved in the development and analysis of Oseltamivir.



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